清阳升根苷 A

描述

Synthesis Analysis

The synthesis of Qingyangshengenin A involves complex organic reactions, often starting from simpler organic molecules. Strategies might include the use of catalysts, such as ruthenium complexes, to facilitate specific reactions like alkyne annulations or C-H bond functionalizations, which are crucial in building the core structure of Qingyangshengenin A. Techniques like reticular synthesis might also be employed to construct the desired frameworks with precision (Ackermann, 2014).

Molecular Structure Analysis

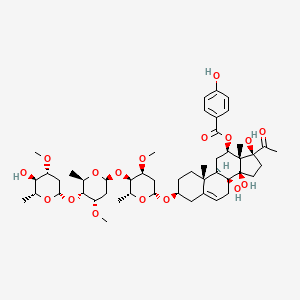

The molecular structure of Qingyangshengenin A is characterized by specific functional groups and a complex arrangement of atoms, which can be elucidated through methods like X-ray diffraction and NMR spectroscopy. The structure is likely to feature a unique arrangement of carbon skeletons, possibly with contiguous stereogenic quaternary carbons, which pose a significant challenge in synthesis due to their complexity and steric hindrance (Peterson & Overman, 2004).

科学研究应用

Qingyangshengenin A has a wide range of scientific research applications:

作用机制

Qingyangshengenin A exerts its antiepileptic effects by modulating the activity of certain neurotransmitter receptors in the brain. It is believed to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects and thereby reducing neuronal excitability . This modulation helps in controlling seizures and other epileptic symptoms.

Similar Compounds:

- Cynansteroid O

- 20-Hydroxylateqingyangshengenin

- Deacylmetaplexigenin

- Sarcostin

- Gagaminine

Comparison: Qingyangshengenin A is unique among these compounds due to its specific antiepileptic activity and its distinct molecular structure. While other C-21 steroidal glycosides like cynansteroid O and deacylmetaplexigenin also exhibit bioactive properties, Qingyangshengenin A’s efficacy in neurological applications sets it apart .

安全和危害

未来方向

生化分析

Biochemical Properties

Qingyangshengenin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme gamma-aminobutyric acid (GABA) transaminase, which is involved in the metabolism of GABA, a key neurotransmitter in the central nervous system . Qingyangshengenin A inhibits this enzyme, leading to increased levels of GABA, which helps in reducing neuronal excitability and preventing seizures . Additionally, Qingyangshengenin A interacts with various ion channels, modulating their activity and contributing to its antiepileptic effects .

Cellular Effects

Qingyangshengenin A exerts significant effects on various cell types and cellular processes. In neuronal cells, it enhances GABAergic signaling, leading to reduced neuronal excitability and seizure activity . This compound also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth, differentiation, and apoptosis . Furthermore, Qingyangshengenin A affects gene expression by modulating the activity of transcription factors involved in the regulation of genes associated with neuronal function and survival . It also impacts cellular metabolism by altering the levels of key metabolites involved in energy production and neurotransmitter synthesis .

Molecular Mechanism

The molecular mechanism of Qingyangshengenin A involves several key interactions at the molecular level. It binds to the active site of GABA transaminase, inhibiting its activity and leading to increased levels of GABA . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between Qingyangshengenin A and the enzyme . Additionally, Qingyangshengenin A modulates the activity of ion channels by binding to specific sites on the channel proteins, altering their conformation and function . This modulation results in the stabilization of neuronal membranes and reduction of seizure activity . Qingyangshengenin A also influences gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of genes involved in neuronal function and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Qingyangshengenin A have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the effects of Qingyangshengenin A on neuronal cells have been shown to persist for several hours after administration, indicating sustained activity . In in vivo studies, the compound has demonstrated long-term effects on seizure reduction, with repeated administration leading to cumulative benefits . Prolonged exposure to high concentrations of Qingyangshengenin A may result in cellular toxicity and adverse effects on neuronal function .

Dosage Effects in Animal Models

The effects of Qingyangshengenin A vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces seizure activity without causing significant adverse effects . At high doses, Qingyangshengenin A can induce toxicity, leading to adverse effects such as sedation, motor impairment, and hepatotoxicity . The threshold dose for toxicity varies among different animal models, highlighting the importance of dose optimization in therapeutic applications . Additionally, chronic administration of Qingyangshengenin A at therapeutic doses has been shown to maintain its antiepileptic effects without significant tolerance development .

Metabolic Pathways

Qingyangshengenin A is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed through phase II conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . Qingyangshengenin A also affects metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and energy production . The compound’s impact on metabolic pathways contributes to its overall pharmacological effects and therapeutic potential .

Transport and Distribution

Qingyangshengenin A is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream following oral administration and is distributed to different tissues, including the brain, liver, and kidneys . The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution within target tissues . Qingyangshengenin A also exhibits preferential accumulation in neuronal tissues, which is essential for its antiepileptic effects . The compound’s distribution within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of Qingyangshengenin A plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of neuronal cells . Within the cytoplasm, Qingyangshengenin A interacts with various enzymes and ion channels, modulating their activity and contributing to its antiepileptic effects . In the mitochondria, the compound influences energy production and cellular metabolism by altering the levels of key metabolites and enzymes involved in oxidative phosphorylation . The subcellular localization of Qingyangshengenin A is regulated by specific targeting signals and post-translational modifications that direct it to its sites of action .

准备方法

Synthetic Routes and Reaction Conditions: The extraction of Qingyangshengenin A from Cynanchum otophyllum Schneid involves an ultrasonic-assisted extraction process. The optimal conditions for this process include a hydrochloric acid concentration of 0.36 mol/L, a solid-liquid ratio of 1:10 (g/mL), 58% ethanol, 600 W ultrasonic power, an ultrasonic temperature of 63°C, and an ultrasonic time of 33 minutes . This method ensures a high extraction rate of Qingyangshengenin A.

Industrial Production Methods: While specific industrial production methods for Qingyangshengenin A are not extensively documented, the ultrasonic-assisted extraction method mentioned above can be scaled up for industrial purposes. The use of high-performance liquid chromatography (HPLC) is essential for the purification and quantification of the compound .

化学反应分析

Types of Reactions: Qingyangshengenin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

属性

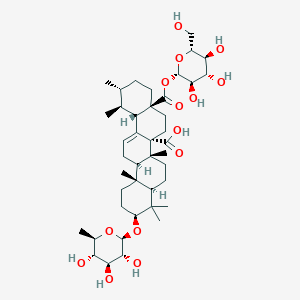

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H72O17/c1-25-41(52)33(57-7)21-39(60-25)65-43-27(3)62-40(23-35(43)59-9)66-42-26(2)61-38(22-34(42)58-8)63-32-15-16-45(5)30(20-32)14-17-48(55)36(45)24-37(64-44(53)29-10-12-31(51)13-11-29)46(6)47(54,28(4)50)18-19-49(46,48)56/h10-14,25-27,32-43,51-52,54-56H,15-24H2,1-9H3/t25-,26-,27-,32+,33-,34+,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46-,47-,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTNGBYEJQYFEJ-BVRKUPONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H72O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。